molecular formula C9H6N4O B3060600 2-amino-3-{[(furan-2-yl)methylidene]amino}but-2-enedinitrile CAS No. 55083-94-8

2-amino-3-{[(furan-2-yl)methylidene]amino}but-2-enedinitrile

Cat. No.: B3060600
CAS No.: 55083-94-8
M. Wt: 186.17 g/mol
InChI Key: TUDIERUENMEXLK-UHFFFAOYSA-N
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Description

2-Amino-3-(furan-2-ylmethylideneamino)but-2-enedinitrile is a chemical compound with the molecular formula C9H6N4O . It has a molecular weight of 186.17 .


Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Amino-3-(furan-2-ylmethylideneamino)but-2-enedinitrile, such as its density, melting point, and boiling point, are not provided in the available resources .

Scientific Research Applications

Chemical Synthesis and Characterization

  • 2-Amino-3-(furan-2-ylmethylideneamino)but-2-enedinitrile is involved in reactions with diones, producing various compounds characterized by X-ray crystallography, NMR spectroscopy, and DFT calculations, indicating its potential in synthetic organic chemistry (Kubota et al., 2009).

Synthesis of Furan Derivatives

  • A study described the enantioselective synthesis of furan-2-yl amines and amino acids, a process involving the reduction of O-benzyl furan-2-yl ketone oximes, highlighting the compound's utility in producing chiral amines and amino acids (Demir et al., 2003).

Properties

IUPAC Name

2-amino-3-(furan-2-ylmethylideneamino)but-2-enedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4O/c10-4-8(12)9(5-11)13-6-7-2-1-3-14-7/h1-3,6H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUDIERUENMEXLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=NC(=C(C#N)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30393356
Record name MS-6435
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30393356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55083-94-8
Record name MS-6435
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30393356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-3-{[(furan-2-yl)methylidene]amino}but-2-enedinitrile
Reactant of Route 2
2-amino-3-{[(furan-2-yl)methylidene]amino}but-2-enedinitrile
Reactant of Route 3
2-amino-3-{[(furan-2-yl)methylidene]amino}but-2-enedinitrile
Reactant of Route 4
2-amino-3-{[(furan-2-yl)methylidene]amino}but-2-enedinitrile
Reactant of Route 5
2-amino-3-{[(furan-2-yl)methylidene]amino}but-2-enedinitrile
Reactant of Route 6
2-amino-3-{[(furan-2-yl)methylidene]amino}but-2-enedinitrile

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